molecular formula C7H12O B2619143 4-Cyclopropylbutan-2-one CAS No. 2046-23-3

4-Cyclopropylbutan-2-one

Cat. No.: B2619143
CAS No.: 2046-23-3
M. Wt: 112.172
InChI Key: LPRBSWPDOZIDQE-UHFFFAOYSA-N
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Description

4-Cyclopropylbutan-2-one is an organic compound with the molecular formula C7H12O It is a ketone characterized by a cyclopropyl group attached to the second carbon of a butanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyclopropylbutan-2-one can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 4-buten-2-one, using a reagent like diazomethane in the presence of a catalyst. The reaction typically requires controlled conditions to ensure the formation of the cyclopropyl ring without unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation processes using optimized catalysts and reaction conditions to maximize yield and purity. The specific details of these methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be employed, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Cyclopropylbutan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications may explore its effects on biological systems.

    Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 4-Cyclopropylbutan-2-one exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can influence the reactivity and binding properties of the compound, affecting its interactions with enzymes and other biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropylbutan-2-ol: A similar compound with an alcohol group instead of a ketone.

    4-Cyclopropylbutanoic acid: The carboxylic acid derivative of 4-Cyclopropylbutan-2-one.

    Cyclopropylmethyl ketone: Another ketone with a cyclopropyl group, but with a different carbon chain length.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-cyclopropylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6(8)2-3-7-4-5-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRBSWPDOZIDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878991
Record name 4-CYCLOPROPYL 2-BUTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2046-23-3
Record name 4-CYCLOPROPYL 2-BUTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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